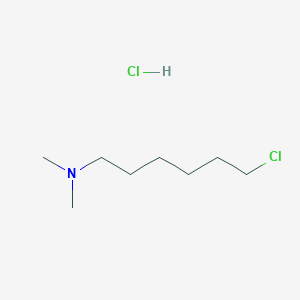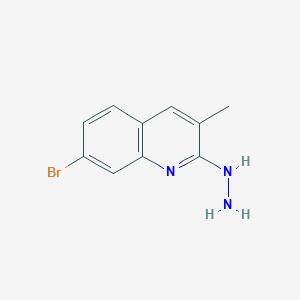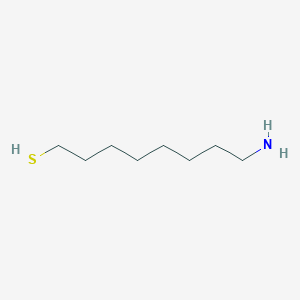
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(4H-1,2,4-triazol-3-yl)methane hydrochloride typically involves the reaction of appropriate triazole precursors with methylene chloride under controlled conditions. One common method involves the use of 4H-1,2,4-triazole and formaldehyde in the presence of hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Applications De Recherche Scientifique
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Di(4H-1,2,4-triazol-3-yl)methane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A similar triazole derivative with different functional groups.
Tris(1-benzyl-1,2,3-triazol-4-yl)methane:
Uniqueness
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C5H7ClN6 |
|---|---|
Poids moléculaire |
186.60 g/mol |
Nom IUPAC |
5-(1H-1,2,4-triazol-5-ylmethyl)-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H6N6.ClH/c1(4-6-2-8-10-4)5-7-3-9-11-5;/h2-3H,1H2,(H,6,8,10)(H,7,9,11);1H |
Clé InChI |
FKJNDCHYMMIBRX-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)CC2=NC=NN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)




![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
![3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12958372.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)
![6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine](/img/structure/B12958382.png)

![(R)-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B12958386.png)


